molecular formula C11H14O3 B1607061 4-tert-Butyl-5-methoxy-o-benzoquinone CAS No. 36122-03-9

4-tert-Butyl-5-methoxy-o-benzoquinone

Cat. No.: B1607061
CAS No.: 36122-03-9
M. Wt: 194.23 g/mol
InChI Key: CWFFIAHHCALISQ-UHFFFAOYSA-N
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Description

4-tert-Butyl-5-methoxy-o-benzoquinone is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol It is a derivative of benzoquinone, characterized by the presence of a tert-butyl group and a methoxy group on the quinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butyl-5-methoxy-o-benzoquinone typically involves the oxidation of 4-tert-butyl-5-methoxyphenol. This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions . The reaction is usually performed in an organic solvent like dichloromethane (CH2Cl2) at room temperature to ensure optimal yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher efficiency and scalability. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butyl-5-methoxy-o-benzoquinone undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized quinone derivatives.

    Reduction: Reduction reactions can convert the quinone to its corresponding hydroquinone.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of more oxidized quinone derivatives.

    Reduction: Formation of 4-tert-butyl-5-methoxyhydroquinone.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-tert-Butyl-5-methoxy-o-benzoquinone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-5-methoxy-o-benzoquinone involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with various cellular components, leading to oxidative stress and potential cell damage . The compound’s molecular targets include enzymes involved in redox regulation and signaling pathways associated with cell proliferation and apoptosis.

Comparison with Similar Compounds

  • 2,6-Di-tert-butyl-1,4-benzoquinone
  • 5-tert-Butyl-o-anisidine
  • 2-tert-Butyl-1,4-benzoquinone

Comparison: 4-tert-Butyl-5-methoxy-o-benzoquinone is unique due to the presence of both a tert-butyl group and a methoxy group on the quinone ring. This structural feature imparts distinct chemical properties, such as increased stability and specific reactivity patterns, compared to other similar compounds .

Properties

IUPAC Name

4-tert-butyl-5-methoxycyclohexa-3,5-diene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,3)7-5-8(12)9(13)6-10(7)14-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFFIAHHCALISQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)C(=O)C=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326650
Record name 4-tert-Butyl-5-methoxy-o-benzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36122-03-9
Record name 4-tert-Butyl-5-methoxy-o-benzoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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